molecular formula C60H123N15O21 B13831060 Gentamicinsulfate salt

Gentamicinsulfate salt

Cat. No.: B13831060
M. Wt: 1390.7 g/mol
InChI Key: NPEFREDMMVQEPL-RWPARATISA-N
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Description

Gentamicin sulfate salt is a broad-spectrum aminoglycoside antibiotic derived from the bacterium Micromonospora purpurea. It is widely used in both clinical and laboratory settings due to its effectiveness against a variety of Gram-positive and Gram-negative bacteria. Gentamicin sulfate salt is particularly valuable for treating severe infections caused by bacteria that are resistant to other antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gentamicin sulfate salt is primarily produced through the fermentation of Micromonospora purpurea. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the antibiotic is extracted and purified using various chromatographic techniques .

Industrial Production Methods

In industrial settings, the production of gentamicin sulfate salt involves large-scale fermentation followed by extraction and purification. The fermentation is carried out in bioreactors, where conditions such as temperature, pH, and oxygen levels are carefully monitored to optimize the yield of the antibiotic. The extracted gentamicin is then converted to its sulfate salt form by reacting it with sulfuric acid .

Chemical Reactions Analysis

Types of Reactions

Gentamicin sulfate salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of gentamicin degradation products, while substitution reactions can produce gentamicin derivatives with modified antibacterial activity .

Scientific Research Applications

Gentamicin sulfate salt has a wide range of scientific research applications:

Mechanism of Action

Gentamicin sulfate salt exerts its effects by binding to the 30S subunit of bacterial ribosomes, thereby inhibiting protein synthesis. This binding causes misreading of the mRNA, leading to the production of nonfunctional or toxic proteins, which ultimately results in bacterial cell death. The primary molecular targets of gentamicin are the ribosomal RNA and various ribosomal proteins involved in the translation process .

Comparison with Similar Compounds

Gentamicin sulfate salt is part of the aminoglycoside class of antibiotics, which includes other compounds such as:

  • Streptomycin
  • Kanamycin
  • Tobramycin
  • Amikacin

Uniqueness

Gentamicin sulfate salt is unique among aminoglycosides due to its broad spectrum of activity and its effectiveness against bacteria that are resistant to other antibiotics. It also has a relatively low cost and is widely available, making it one of the most frequently prescribed aminoglycosides .

Similar Compounds

Properties

Molecular Formula

C60H123N15O21

Molecular Weight

1390.7 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C21H43N5O7.C20H41N5O7.C19H39N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h9-20,25-29H,5-8,22-24H2,1-4H3;8-19,25-28H,4-7,21-24H2,1-3H3;8-18,24-27H,3-7,20-23H2,1-2H3/t9?,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+;8?,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+;8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m110/s1

InChI Key

NPEFREDMMVQEPL-RWPARATISA-N

Isomeric SMILES

CC([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.CC([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O

Origin of Product

United States

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